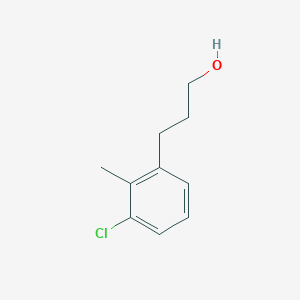

3-(3-Chloro-2-methylphenyl)-1-propanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-(3-chloro-2-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H13ClO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2,4,6,12H,3,5,7H2,1H3 |

InChI Key |

LEZKCFDGPQEFOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Elaboration of 3 3 Chloro 2 Methylphenyl 1 Propanol

Retrosynthetic Analysis for the Targeted Synthesis of 3-(3-Chloro-2-methylphenyl)-1-propanol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

Disconnection Strategies Involving Carbon-Carbon Bond Formation

The carbon skeleton of this compound offers several points for C-C bond disconnection. A primary strategy involves breaking the bond between the aromatic ring and the propyl side chain. This leads to two key synthons: an aryl synthon and a propyl synthon.

Disconnection 1 (Aryl-C1 Bond): This disconnection suggests a reaction between a nucleophilic 3-chloro-2-methylphenyl synthon and an electrophilic 3-hydroxypropyl synthon, or vice versa.

Route A (Aryl Nucleophile): The aryl synthon could be represented by a Grignard reagent, such as (3-chloro-2-methylphenyl)magnesium bromide. This would react with an electrophilic three-carbon unit like 3-bromo-1-propanol (B121458) or an epoxide such as oxetane.

Route B (Aryl Electrophile): Alternatively, an electrophilic aryl halide, like 1-bromo-3-chloro-2-methylbenzene, could be coupled with a nucleophilic propyl group via organometallic cross-coupling reactions (e.g., Suzuki, Negishi).

Disconnection 2 (C1-C2 Bond of Propyl Chain): A Friedel-Crafts acylation approach can be envisioned. Disconnecting the C1-C2 bond of the side chain after a functional group modification suggests reacting 2-chloro-1-methylbenzene with an acylating agent like propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.comorganic-chemistry.org This would yield a propiophenone (B1677668) intermediate, which can then be reduced to the target alcohol.

Functional Group Interconversions for Propanol (B110389) Moiety Introduction

Functional Group Interconversion (FGI) is a key retrosynthetic strategy that involves converting one functional group into another. For the 1-propanol (B7761284) moiety, several precursor functional groups can be considered.

From Carbonyl Compounds: The primary alcohol can be retrosynthetically derived from the reduction of an aldehyde or a carboxylic acid (or its ester derivative). This identifies key precursors such as:

3-(3-Chloro-2-methylphenyl)propanal: A propanal derivative that can be reduced to the target alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

3-(3-Chloro-2-methylphenyl)propanoic acid: A propanoic acid derivative (or its corresponding ester) that requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for conversion to the alcohol.

From Unsaturated Systems: The propanol can also be formed from the reduction of an unsaturated precursor, such as an allyl alcohol or an α,β-unsaturated aldehyde.

3-(3-Chloro-2-methylphenyl)prop-2-en-1-ol (Aryl Cinnamyl Alcohol derivative): This precursor can be hydrogenated to saturate the double bond, yielding the target propanol.

3-(3-Chloro-2-methylphenyl)propenal (Aryl Cinnamaldehyde (B126680) derivative): This requires a selective reduction of the aldehyde to an alcohol, followed by (or concurrent with) the reduction of the carbon-carbon double bond.

These FGI strategies expand the range of possible synthetic routes by allowing for the use of different starting materials and reaction types.

Classical and Contemporary Approaches to Arylpropanol Synthesis

Building upon the retrosynthetic analysis, several established and modern synthetic methods can be applied to construct this compound.

Catalytic Hydrogenation and Reductive Methodologies of Arylpropanones and Arylpropenols

Reduction of carbonyls and alkenes is a fundamental method for synthesizing alcohols.

Reduction of Arylpropanones: A common route involves the synthesis of 1-(3-chloro-2-methylphenyl)propan-1-one (B7848147) via a Friedel-Crafts acylation of 2-chloro-1-methylbenzene. The resulting ketone can be reduced to the corresponding alkane, 1-(3-chloro-2-methylphenyl)propane, using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. While this does not directly yield the target alcohol, subsequent functionalization would be required. A more direct route involves the reduction of an intermediate like 3-(3-chloro-2-methylphenyl)propanal, which can be achieved with high selectivity using sodium borohydride or catalytic hydrogenation (e.g., H₂, Pd/C).

Reduction of Arylpropenols/Arylpropenals: The selective hydrogenation of α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, is a well-studied area. rsc.orgacs.orgumaine.edu To obtain the saturated alcohol, both the C=C double bond and the C=O aldehyde group must be reduced. This can often be achieved in a single step using catalytic hydrogenation under specific conditions. For example, cinnamaldehyde can be hydrogenated to 3-phenyl-1-propanol. researchgate.net A similar strategy could be applied to 3-(3-chloro-2-methylphenyl)propenal. If the precursor is the arylpropenol, only the C=C bond needs to be reduced, which is typically accomplished with catalytic hydrogenation.

| Precursor Type | Precursor Example | Reagent/Catalyst | Product |

|---|---|---|---|

| Aryl Propanal | 3-Phenylpropanal | NaBH₄, Ethanol | 3-Phenyl-1-propanol |

| Aryl Propenal | Cinnamaldehyde | H₂, Pd/C, High Pressure | 3-Phenyl-1-propanol |

| Aryl Propenol | Cinnamyl alcohol | H₂, PtO₂ | 3-Phenyl-1-propanol |

| Aryl Propanoic Acid Ester | Methyl 3-phenylpropanoate | LiAlH₄, THF | 3-Phenyl-1-propanol |

Organometallic Coupling Strategies for Aryl-Alkyl Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds.

Suzuki Coupling: This reaction typically couples an organoboron compound with an organohalide. A plausible route for the target molecule involves the coupling of (3-chloro-2-methylphenyl)boronic acid with a 3-halopropanol derivative (e.g., 3-bromo-1-propanol or its protected form). nih.govresearchgate.net The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. youtube.com The stability of boronic acids can sometimes be an issue, but they can be masked or protected to improve their utility. youtube.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. acs.org To synthesize the target molecule, 1-bromo-3-chloro-2-methylbenzene could be reacted with allyl alcohol in the presence of a palladium catalyst. nih.govrsc.orgresearchgate.net This reaction often yields an arylated aldehyde or ketone after isomerization of the initial product, which would then require a subsequent reduction step to obtain the final propanol.

| Reaction Name | Aryl Component | Alkyl Component | Typical Catalyst/Base |

|---|---|---|---|

| Suzuki Coupling | (3-chloro-2-methylphenyl)boronic acid | 3-Bromo-1-propanol | Pd(PPh₃)₄ / K₂CO₃ |

| Heck Coupling | 1-Bromo-3-chloro-2-methylbenzene | Allyl alcohol | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |

| Negishi Coupling | 1-Iodo-3-chloro-2-methylbenzene | (3-Hydroxypropyl)zinc chloride | Pd(PPh₃)₄ |

Multi-Step Conversions from Related Halogenated Aromatic Precursors

A versatile approach is to build the target molecule through a multi-step sequence starting from a simpler, readily available halogenated aromatic compound. One potential precursor is 2-chloro-6-methylaniline (B140736).

A plausible synthetic sequence is as follows:

Diazotization and Sandmeyer Reaction: 2-chloro-6-methylaniline can be converted to the corresponding diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl). Subsequent treatment with a copper(I) chloride catalyst (Sandmeyer reaction) would replace the diazonium group with a second chloro group, yielding 1,3-dichloro-2-methylbenzene.

Friedel-Crafts Acylation: The resulting 1,3-dichloro-2-methylbenzene can undergo a regioselective Friedel-Crafts acylation with propanoyl chloride and a Lewis acid like AlCl₃. The directing effects of the existing substituents would favor acylation at the position para to the methyl group and ortho to one of the chloro groups, yielding 1-(4-chloro-5-methyl-2-chlorophenyl)propan-1-one. Correction: A more direct precursor for the target is 2-chloro-1-methylbenzene. A more direct route would involve the Friedel-Crafts acylation of 2-chloro-1-methylbenzene with 3-chloropropanoyl chloride. The directing effects of the methyl (ortho, para-directing) and chloro (ortho, para-directing, deactivating) groups would lead to a mixture of isomers, with the desired 3-chloro-1-(3-chloro-2-methylphenyl)propan-1-one being a potential product.

Reduction of the Ketone: The carbonyl group of the resulting ketone intermediate is then reduced to a methylene (B1212753) group (CH₂) via a Clemmensen or Wolff-Kishner reduction.

Conversion to Alcohol: The terminal chloro group on the propyl chain can be converted to the alcohol via nucleophilic substitution with hydroxide (B78521) or by first converting it to an acetate (B1210297) followed by hydrolysis.

This multi-step approach highlights the importance of understanding substituent effects in electrophilic aromatic substitution to control the regiochemical outcome. libretexts.orgmsu.edu

Stereoselective and Regioselective Synthesis Considerations for this compound

The synthesis of this compound presents distinct challenges in controlling both the spatial arrangement of atoms (stereoselectivity) and the precise placement of functional groups on the aromatic ring (regioselectivity). Achieving high selectivity is crucial for producing a specific, desired isomer, which is often a key requirement in applications like pharmaceuticals and agrochemicals.

Chiral Catalyst Development for Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, the chiral center is the carbon atom bonded to the hydroxyl group. The asymmetric reduction of a precursor ketone, 3-chloro-2-methylpropiophenone, is a primary strategy for establishing this stereocenter.

The development of chiral catalysts is central to this approach. Oxazaborolidine catalysts, such as those developed by Corey, Bakshi, and Shibata (CBS catalysts), are highly effective for the enantioselective reduction of various ketones using borane (B79455) as the stoichiometric reductant. iupac.org These catalysts create a chiral environment that forces the reduction to occur from one specific face of the ketone, leading to a high excess of one enantiomer. iupac.org While direct studies on 3-chloro-2-methylpropiophenone are not widely published, the success of CBS catalysts with structurally similar ketones suggests their applicability.

Another class of effective catalysts for asymmetric hydrogenation are ruthenium-based complexes, particularly those employing chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). harvard.edu The Noyori asymmetric hydrogenation, for which the 2001 Nobel Prize in Chemistry was awarded, utilizes Ru-BINAP catalysts for the highly enantioselective reduction of ketones and other functional groups. harvard.eduwikipedia.org This method is noted for its high efficiency and the ability to produce alcohols with excellent enantiomeric excess (ee).

| Catalyst System | Substrate Type | Key Features | Potential Product | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (R)-CBS Catalyst / Borane | Prochiral Ketones | Forms a chiral complex with borane, directing hydride attack. | (S)-Alcohol | Often >95% ee |

| Ru(II)-[(R)-BINAP] | β-Keto Esters | High-pressure hydrogenation; excellent for functionalized ketones. | (R)-β-Hydroxy Ester | Up to 99% ee harvard.edu |

| TeSADH Mutants | 2-Haloacetophenones | Biocatalytic reduction; mutants can produce either (R) or (S) enantiomer. | (R)- or (S)-Alcohol | >90% ee nih.gov |

Control of Regioselectivity in Aromatic Substitution Reactions

A key step in synthesizing the target molecule is the attachment of the three-carbon side chain to the 1-chloro-2-methylbenzene starting material. This is typically achieved through a Friedel-Crafts acylation reaction, followed by reduction. libretexts.orglibretexts.org The regioselectivity of this reaction—that is, where the acyl group attaches to the ring—is governed by the directing effects of the existing chloro and methyl substituents.

The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-director. youtube.com In 1-chloro-2-methylbenzene, the positions ortho and para to the methyl group are 3 and 6, and 4, respectively. The positions ortho and para to the chlorine are 3 and 6, and 5, respectively. The substitution pattern is therefore complex, with position 3 being activated by the methyl group and position 6 being sterically hindered. Friedel-Crafts acylation of toluene (B28343) (methylbenzene) is known to strongly favor substitution at the 4-position (para) due to steric hindrance at the ortho positions. libretexts.orgchemguide.co.uk For 1-chloro-2-methylbenzene, the incoming acyl group would likely be directed to the position para to the methyl group (position 4), leading to 4-acyl-1-chloro-2-methylbenzene, which is not the desired precursor for this compound.

Achieving the desired substitution at the 5-position (to ultimately form the 3-substituted phenyl ring) is challenging. Reaction conditions such as the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃), temperature, and solvent can influence the isomer distribution, but obtaining high selectivity for a sterically less favored and electronically non-obvious position requires carefully designed synthetic strategies. libretexts.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. ijrpr.comijrap.net This involves developing cleaner, more efficient, and sustainable synthetic routes.

Solvent-Free and Aqueous-Phase Reaction Development

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which pose environmental and health risks. ijrpr.comorientjchem.org Solvent-free reactions, often facilitated by techniques like microwave irradiation or mechanochemical grinding, can lead to dramatically reduced reaction times, higher yields, and simplified work-up procedures. ijrap.netdergipark.org.tr For instance, one-pot condensation reactions to form β-amino ketones have been successfully carried out under solvent-free conditions using microwave heating. researchgate.net Such an approach could be adapted for the synthesis of the 3-chloro-2-methylpropiophenone precursor.

Reactions in aqueous media are also a cornerstone of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. While organic substrates often have low solubility in water, this can sometimes enhance reactivity and selectivity. unimi.it The use of water as a solvent can prevent side reactions, such as polymerization, that might occur in organic solvents. unimi.it

Exploration of Biocatalytic Pathways for Structural Assembly

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.commagtech.com.cn These reactions are highly selective (chemo-, regio-, and stereoselective), occur under mild conditions (ambient temperature and pressure), and use environmentally benign catalysts. core.ac.uk

For the synthesis of chiral this compound, two main biocatalytic strategies are highly relevant:

Asymmetric Reduction of Ketones : Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Rhodococcus, Hansenula) can reduce the precursor ketone to the desired alcohol with very high enantioselectivity. nih.govmdpi.com Whole-cell systems, for example using Pichia glucozyma, are attractive as they contain the necessary enzymes and cofactor regeneration systems. unimi.itresearchgate.net

Kinetic Resolution of Racemic Alcohols : This method involves the use of a racemic mixture of the alcohol and an enzyme, typically a lipase, that selectively reacts with one enantiomer, allowing the separation of the two. nih.govmdpi.com Lipases from Pseudomonas fluorescens and Candida rugosa have been successfully used for the kinetic resolution of similar 3-chloro-1-arylpropan-1-ols through enantiomer-selective acylation. researchgate.net This technique can produce both enantiomers in high optical purity. researchgate.netnih.govresearchgate.net

| Biocatalyst | Reaction Type | Substrate | Product | Reported Selectivity/Yield |

|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens | Kinetic Resolution (Acylation) | rac-3-chloro-1-phenylpropan-1-ol | (S)-alcohol and (R)-acetate | >97% ee, 34-42% yield for (S)-alcohol researchgate.net |

| Rhodococcus erythropolis cells | Asymmetric Reduction | Substituted Chloro-ketone | (1S,2R)-Chloro-alcohol | 95% yield, 99.4% ee core.ac.uk |

| Lipase PS IM (B. cepacia) | Kinetic Resolution (Hydrolysis) | rac-3-phenylisoserine ethyl ester | (2R,3S)-acid | E > 200 nih.gov |

Photochemical and Electrochemical Synthesis Innovations

Photochemistry (using light) and electrochemistry (using electricity) are emerging as powerful green synthesis tools. These methods can often replace hazardous chemical reagents with clean energy sources.

Photochemical Synthesis : Involves using light to initiate chemical reactions. While specific applications for the synthesis of this compound are not yet established, photocatalysis offers potential for C-H functionalization and C-C bond formation under mild conditions, which could be harnessed to build the molecule's carbon skeleton.

Electrochemical Synthesis : Uses an electric current to drive oxidation and reduction reactions, replacing toxic and hazardous oxidizing and reducing agents. gre.ac.uk The direct oxidation of substituted toluenes to aldehydes is an established industrial electrochemical process. gre.ac.uk This suggests a potential electrochemical route to a key intermediate. Furthermore, the combination of mechanochemistry with electrochemistry is being explored to perform redox reactions under solvent-free conditions, representing a frontier in sustainable synthesis. rsc.org Electrochemical methods can also be employed for cross-coupling reactions to form biaryl scaffolds, indicating their versatility in constructing complex organic molecules. nih.govrsc.org

Chemical Reactivity and Transformational Studies of 3 3 Chloro 2 Methylphenyl 1 Propanol

Reactions Involving the Primary Alcohol Functional Group

The aliphatic chain terminating in a primary alcohol is a versatile functional group susceptible to a variety of transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

The primary alcohol group of 3-(3-Chloro-2-methylphenyl)-1-propanol can readily undergo esterification when reacted with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction yields the corresponding ester derivatives. For instance, enzymatic hydrolysis has been used in processes involving the formation and separation of esters from structurally similar compounds like 3-chloro-1-phenyl-1-propanol, highlighting a common transformation pathway for this class of molecules. google.com Similarly, etherification can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

| Reaction Type | Reactant | Typical Conditions | Potential Product |

|---|---|---|---|

| Esterification (Fischer) | Acetic acid | Sulfuric acid (catalyst), heat | 3-(3-Chloro-2-methylphenyl)propyl acetate (B1210297) |

| Esterification | Acetyl chloride | Pyridine (base) | 3-(3-Chloro-2-methylphenyl)propyl acetate |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide | Anhydrous THF | 1-(3-Methoxypropyl)-3-chloro-2-methylbenzene |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.org The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the selective oxidation to the corresponding aldehyde, 3-(3-Chloro-2-methylphenyl)propanal. quora.comlibretexts.org To achieve full oxidation to the carboxylic acid, 3-(3-Chloro-2-methylphenyl)propanoic acid, stronger oxidizing agents like potassium dichromate(VI) in acidified solution or potassium permanganate (B83412) are employed, often with heating under reflux to ensure the intermediate aldehyde is fully converted. libretexts.orglearncbse.in Oxidation to a ketone is not possible as the hydroxyl group is on a terminal carbon.

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-(3-Chloro-2-methylphenyl)propanal (Aldehyde) |

| Potassium dichromate (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | Heat under reflux | 3-(3-Chloro-2-methylphenyl)propanoic acid (Carboxylic Acid) |

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). libretexts.org Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved by protonating the alcohol with a strong acid, forming an oxonium ion, which can then leave as a neutral water molecule. libretexts.org The resulting carbocation can be attacked by a nucleophile, such as a halide ion. Primary alcohols react with hydrogen halides like HBr and HCl, though the conditions are often more forcing than for secondary or tertiary alcohols. libretexts.orgmsu.edu Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding alkyl chloride or bromide, respectively, under milder conditions.

Reactivity of the Chlorinated Aromatic Moiety

The substituted phenyl ring offers a second site for chemical modification, primarily at the carbon-chlorine bond via cross-coupling reactions or on the aromatic ring itself through electrophilic substitution.

The carbon-chlorine bond on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.orgwikipedia.orgwikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design allow for their effective use in reactions such as the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgmychemblog.comnrochemistry.com

Suzuki Reaction : Couples the aryl chloride with an organoboron species (like a boronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.orglibretexts.org

Heck Reaction : Reacts the aryl chloride with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction : Involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org

| Reaction | Coupling Partner | Typical Catalyst/Base | Potential Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand / K₂CO₃ | 3-(2-Methyl-[1,1'-biphenyl]-3-yl)-1-propanol |

| Heck | Styrene | Pd(OAc)₂ / Triethylamine (Et₃N) | 3-(2-Methyl-3-styrylphenyl)-1-propanol |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(2-Methyl-3-(phenylethynyl)phenyl)-1-propanol |

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. msu.edu The position of the incoming electrophile is determined by the directing effects of the substituents already present: the chloro group, the methyl group, and the 3-hydroxypropyl group.

-CH₃ (Methyl) group : An activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. wikipedia.org

-Cl (Chloro) group : A deactivating, ortho-, para-directing group. It is deactivating due to its electron-withdrawing inductive effect but directs ortho and para due to electron donation via resonance. libretexts.org

-CH₂CH₂CH₂OH (3-hydroxypropyl) group : A weakly deactivating alkyl group (due to its inductive effect), which acts as an ortho-, para-director.

The available positions for substitution are C4, C5, and C6 (numbering from the propyl group at C1). The activating methyl group at C2 exerts the strongest influence, directing incoming electrophiles to its ortho (C6) and para (C5) positions. The chloro group at C3 directs to its ortho (C4) and para (C6) positions. The combined effects suggest that substitution is most likely to occur at positions C5 and C6. Steric hindrance from the adjacent methyl and propyl groups might reduce the reactivity of the C6 position, potentially favoring substitution at the C5 position (para to the activating methyl group).

Metallation Reactions and Subsequent Electrophilic Quenching

The presence of a hydroxyl group and substituents on the aromatic ring makes this compound a candidate for directed ortho-metallation (DoM). baranlab.orgwikipedia.orgorganic-chemistry.org This powerful synthetic strategy utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position on an aromatic ring by a strong base, typically an organolithium reagent. chem-station.com The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

For this compound, the hydroxyl group can be deprotonated by an organolithium reagent, such as n-butyllithium, to form a lithium alkoxide. This alkoxide can then act as a DMG, directing a second deprotonation to one of the ortho positions on the phenyl ring. The regioselectivity of this second deprotonation would be influenced by the electronic and steric effects of the existing chloro and methyl substituents.

The chloro group is an ortho, para-director for electrophilic aromatic substitution but is electron-withdrawing, which can increase the acidity of nearby protons. The methyl group is an ortho, para-director and is electron-donating. In a DoM reaction, the coordination of the lithium cation with the alkoxide is the primary directing influence. The relative acidity of the two available ortho positions to the propanol (B110389) chain would determine the site of lithiation.

Hypothetical Reaction Scheme:

Deprotonation of the alcohol: this compound + n-BuLi → Lithium 3-(3-chloro-2-methylphenyl)propan-1-oxide + Butane

Directed ortho-lithiation: Lithium 3-(3-chloro-2-methylphenyl)propan-1-oxide + n-BuLi → Dilithiated intermediate

Electrophilic Quenching: Dilithiated intermediate + E+ → ortho-substituted product

The table below illustrates the potential outcomes of quenching the putative aryllithium intermediate with a selection of common electrophiles.

| Electrophile (E+) | Reagent | Resulting Functional Group |

| Proton (H+) | H₂O | -H (Protonation) |

| Deuteron (D+) | D₂O | -D (Deuteration) |

| Methyl | CH₃I | -CH₃ (Methylation) |

| Carboxyl | CO₂ | -COOH (Carboxylation) |

| Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ (Silylation) |

This table is illustrative and based on the general reactivity of aryllithium species generated via directed ortho-metallation.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is amenable to intramolecular cyclization reactions, which could lead to the formation of heterocyclic systems such as chromanes. sci-hub.ruchemrxiv.orgorganic-chemistry.org These reactions can be promoted by acid or radical initiators.

Under acidic conditions, the primary alcohol can be protonated and eliminated as a water molecule, generating a primary carbocation. This carbocation could then undergo a 1,2-hydride shift to form a more stable secondary or tertiary carbocation, or it could be involved in an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to form a six-membered ring. The success and regioselectivity of such a cyclization would be governed by the electronic properties of the substituted aromatic ring. The methyl group would activate the ortho and para positions to electrophilic attack, while the chloro group would deactivate them.

Alternatively, radical-mediated cyclization is another plausible pathway. sci-hub.ru Abstraction of the hydroxyl hydrogen followed by an intramolecular hydrogen atom transfer or other radical cyclization strategies could also lead to the formation of cyclic ethers.

Rearrangement pathways could be initiated under conditions that favor carbocation formation. For instance, treatment with a strong acid could lead to the formation of a carbocation on the propyl chain, which could then trigger rearrangements of the alkyl chain or the aromatic substituents, although such rearrangements are generally less common than cyclization in this type of substrate.

The following table outlines potential cyclization products and the conditions that might favor their formation.

| Reaction Type | Catalyst/Conditions | Potential Product |

| Acid-catalyzed Cyclization | H₂SO₄, heat | 6-Chloro-5-methylchromane |

| Radical-initiated Cyclization | Peroxides, light/heat | 6-Chloro-5-methylchromane |

This table presents hypothetical outcomes based on known intramolecular cyclization reactions of similar 3-aryl-1-propanols.

Mechanistic Investigations of Key Chemical Transformations

While no specific mechanistic studies for this compound have been found, the mechanisms of the key transformations discussed above can be inferred from extensive research on analogous systems.

The mechanism of directed ortho-metallation is generally understood to involve the formation of a complex between the organolithium reagent and the heteroatom of the directing group. chem-station.comresearchgate.net This coordination brings the strong base into proximity with the ortho protons, facilitating their abstraction. The stability of the resulting aryllithium intermediate is a key factor in the success of the reaction.

For an acid-catalyzed intramolecular cyclization , the mechanism would likely proceed through the following steps:

Protonation of the hydroxyl group by the acid catalyst.

Loss of a water molecule to form a primary carbocation.

An intramolecular electrophilic attack of the carbocation on the electron-rich aromatic ring. The position of attack would be directed by the existing substituents.

Deprotonation of the resulting arenium ion to restore aromaticity and yield the final chromane (B1220400) product.

A radical-mediated cyclization would involve a different set of intermediates. A plausible mechanism could be:

Generation of an alkoxyl radical on the propanol chain.

Intramolecular addition of the alkoxyl radical to the aromatic ring.

Rearomatization of the resulting radical intermediate, possibly through hydrogen atom abstraction or oxidation, to form the cyclic product. sci-hub.ru

These proposed mechanisms provide a framework for understanding the potential reactivity of this compound and for designing synthetic routes to new derivatives.

Computational and Theoretical Chemistry Studies on 3 3 Chloro 2 Methylphenyl 1 Propanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and predict a stable molecular geometry. For a molecule like 3-(3-Chloro-2-methylphenyl)-1-propanol, which contains a flexible propanol (B110389) chain and a substituted aromatic ring, these calculations can reveal key features governing its behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. A key application of DFT is the exploration of a molecule's potential energy surface to identify stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.

For this compound, the primary sources of conformational flexibility are the rotations around the C-C single bonds of the propanol chain and the bond connecting the chain to the phenyl ring. DFT calculations, often at levels like B3LYP/6-31G(d,p), can be used to perform a conformational search. This involves systematically rotating key dihedral angles to locate all low-energy minima.

The conformational preferences will be dictated by a balance of steric and electronic effects. Steric hindrance between the ortho-methyl group and the propanol side chain will significantly influence the rotational barrier of the C(aryl)-C(alkyl) bond. Similarly, intramolecular hydrogen bonding between the hydroxyl group of the propanol chain and the chlorine atom or the π-system of the aromatic ring could stabilize certain conformations. Studies on similar substituted ethyl-benzenes and phenylpropanols have shown that gauche and anti conformers about the Cα-Cβ bond often have distinct energy levels. The energy differences between these conformers and the torsional barriers for their interconversion are critical for understanding the molecule's dynamic behavior in different environments.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is activated by the electron-donating methyl group. The LUMO is also likely to be distributed across the π-system of the ring. The presence of the electron-withdrawing chlorine atom will lower the energy of both the HOMO and LUMO compared to an unsubstituted phenylpropanol.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. Quantum chemical studies on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) and other substituted aromatics have demonstrated the utility of these descriptors in understanding reactivity trends. biorxiv.orgnih.gov

| Parameter | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.15 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | - | -0.98 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.17 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | 6.15 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.98 | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 2.59 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.19 | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.57 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.46 | Propensity of the species to accept electrons. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures and energy barriers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational space available to a molecule at a given temperature. acs.orgrsc.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can be directly compared with experimental data to validate the computed structures. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for structure elucidation. DFT methods can predict 1H and 13C NMR chemical shifts with a high degree of accuracy. frontiersin.orggithub.io

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. For this compound, this would involve averaging the predicted shifts over the Boltzmann-weighted populations of the low-energy conformers found in the DFT analysis. mdpi.comresearchgate.net Discrepancies between predicted and experimental spectra can often be resolved by re-evaluating the conformational ensemble or considering solvent effects.

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (CH2OH) | 62.5 | 63.1 | +0.6 |

| C2 (CH) | 36.8 | 37.5 | +0.7 |

| C3 (CH2-Aryl) | 34.2 | 34.9 | +0.7 |

| C-Aryl (C-Alkyl) | 140.1 | 140.5 | +0.4 |

| C-Aryl (C-CH3) | 135.4 | 135.9 | +0.5 |

| C-Aryl (C-Cl) | 133.0 | 133.3 | +0.3 |

| C-Aryl (CH) | 129.8 | 130.2 | +0.4 |

| C-Aryl (CH) | 127.5 | 127.8 | +0.3 |

| C-Aryl (CH) | 126.9 | 127.1 | +0.2 |

| C-Methyl | 16.3 | 16.8 | +0.5 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. For this compound, several reactions could be explored computationally.

One example is the oxidation of the primary alcohol to an aldehyde or carboxylic acid. DFT calculations can be used to model the potential energy surface of this reaction with a given oxidant. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate.

Another area of study could be electrophilic aromatic substitution on the phenyl ring. masterorganicchemistry.comlibretexts.org The existing chloro and methyl groups are ortho, para-directing (methyl) and ortho, para-directing deactivator (chloro). Computational modeling can predict the most likely site of substitution by calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack by an electrophile at different positions on the ring. The relative stability of these intermediates would indicate the regioselectivity of the reaction.

Structure-Activity Relationship (SAR) Studies through Computational Modeling (excluding biological activity)

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its activity. While often used in drug design, SAR principles can also be applied to understand non-biological properties like chemical reactivity or material characteristics.

For this compound, computational modeling could be used to build a Quantitative Structure-Activity Relationship (QSAR) model for a specific property. jst.go.jpmdpi.com For instance, one could investigate how modifications to the substitution pattern on the phenyl ring affect the molecule's reactivity in a particular reaction. This would involve creating a series of virtual analogs by changing the substituents (e.g., replacing chlorine with fluorine or bromine, or moving the methyl group) and calculating relevant quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, or atomic charges) for each analog. nih.govacs.org By correlating these descriptors with a calculated activity (such as the activation energy for a model reaction), a predictive QSAR model can be developed. Such a model would provide valuable insights into how specific structural changes modulate the molecule's chemical properties.

Advanced Analytical Methodologies for the Research and Characterization of 3 3 Chloro 2 Methylphenyl 1 Propanol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(3-Chloro-2-methylphenyl)-1-propanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural map of the molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group protons, and the hydroxyl proton. Each signal's chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) provides crucial structural information.

The aromatic region would display signals corresponding to the three protons on the substituted phenyl ring. Due to their distinct electronic environments, they would appear as separate, likely coupled, signals. The propyl chain protons would present as three distinct multiplets, with their chemical shifts influenced by adjacent groups. The hydroxyl proton typically appears as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O), causing its signal to disappear—a key confirmatory test. The methyl group attached to the aromatic ring would appear as a distinct singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.0-7.3 | Multiplet (m) | 3H |

| -CH₂-OH | ~3.7 | Triplet (t) | 2H |

| Ar-CH₂- | ~2.7 | Triplet (t) | 2H |

| Ar-CH₃ | ~2.3 | Singlet (s) | 3H |

| -CH₂- (middle of chain) | ~1.9 | Quintet (quin) | 2H |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and instrument conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would be expected to show ten distinct signals, corresponding to each unique carbon atom in the structure.

The chemical shifts of the carbon atoms in the aromatic ring would appear in the downfield region (~125-140 ppm), with the carbon atoms directly bonded to the chlorine and methyl groups having characteristic shifts. The carbon of the hydroxymethyl (-CH₂OH) group would be found around 60-65 ppm, while the other aliphatic carbons and the methyl carbon would appear at progressively higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | ~133 |

| Aromatic C-CH₃ | ~137 |

| Aromatic C-H | ~126-130 |

| Aromatic Quaternary C | ~140 |

| -CH₂-OH | ~62 |

| Ar-CH₂- | ~32 |

| -CH₂- (middle of chain) | ~30 |

Note: These are estimated chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

To definitively assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show a cross-peak between the protons of the Ar-CH₂- group and the adjacent methylene (B1212753) group in the propyl chain, and another between that middle methylene group and the -CH₂OH protons, confirming the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in an HSQC spectrum correlates a specific proton signal with the signal of the carbon it is bonded to, allowing for unambiguous assignment of the aliphatic and aromatic CH groups.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Both EI and ESI are common ionization techniques used to generate ions for mass analysis.

Electron Ionization (EI): This is a high-energy technique that typically causes extensive fragmentation of the molecule. The EI spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by a characteristic [M+2]⁺ peak, with an intensity approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The fragmentation pattern would provide valuable structural clues, with common losses including water (H₂O), the propyl chain, and cleavage adjacent to the aromatic ring.

Electrospray Ionization (ESI): This is a softer ionization method that typically results in less fragmentation. For this compound, ESI would likely produce a prominent protonated molecule, [M+H]⁺, or adducts with solvent ions (e.g., [M+Na]⁺). This technique is especially useful for clearly determining the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound (C₁₀H₁₃ClO), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions, thereby providing definitive confirmation of its molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z (for ³⁵Cl) | Technique | Notes |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | C₁₀H₁₃³⁵ClO | 184 | EI, HRMS | Accompanied by [M+2]⁺ at m/z 186. |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₄³⁵ClO | 185 | ESI, HRMS | Accompanied by [M+H+2]⁺ at m/z 187. |

| Loss of Water [M-H₂O]⁺ | C₁₀H₁₁³⁵Cl | 166 | EI | Common fragmentation for alcohols. |

| Benzylic Cleavage | C₈H₈³⁵Cl | 139 | EI | Fragment corresponding to the chloromethylbenzyl cation. |

Note: The m/z values listed are for the most abundant isotope of chlorine (³⁵Cl). The corresponding peaks for the ³⁷Cl isotope will be observed at 2 Da higher.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of components within a mixture. For this compound, these techniques are crucial for assessing its purity by separating it from starting materials, by-products, or degradation products, and for its isolation in a highly purified form.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the propanol (B110389) chain and substituted phenyl group, this compound is expected to have sufficient volatility for GC analysis. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

In a typical GC analysis, a sample of this compound is injected into a heated port, where it vaporizes. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample onto a long, thin capillary column. Nonpolar columns, such as those with a DB-5ms stationary phase, are often suitable for separating compounds of this nature. scispace.com The temperature of the column is carefully controlled and often programmed to increase over time, which facilitates the separation of compounds with a range of boiling points. researchgate.net The time it takes for the compound to travel through the column to the detector is known as its retention time, a characteristic value that helps in its identification. The detector response, plotted against retention time, produces a chromatogram where the area under the peak is proportional to the quantity of the compound. This allows for the precise determination of purity. Studies on similar compounds, like (S)-3-chloro-phenyl-1-propanol, have successfully used GC to determine yield and enantiomeric excess. ccsenet.org

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent) scispace.com | Nonpolar stationary phase for separation based on boiling point. |

| Injector Type | Split/Splitless scispace.com | Allows for analysis of both high and low concentration samples. |

| Injector Temp. | 270°C researchgate.net | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Initial 50°C, ramp to 270°C researchgate.net | Temperature gradient to elute compounds with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification. |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. This compound, with its aromatic ring, is well-suited for analysis by HPLC, particularly using reversed-phase chromatography.

In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. internationaljournalssrg.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient separation of all components in the sample mixture. The presence of the phenyl group in this compound allows for sensitive detection using an ultraviolet (UV) detector. The wavelength of maximum absorbance can be determined to optimize sensitivity for quantification. HPLC methods have been successfully developed and validated for resolving derivatives of similar compounds like 1-bromo-3-chloro-2-propanol. researchgate.net This technique provides reliable quantification and is essential for quality control, allowing for the detection of impurities at trace levels. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) internationaljournalssrg.org | Nonpolar stationary phase for separating moderately polar compounds. |

| Mobile Phase | Gradient of Phosphate Buffer (A) and Acetonitrile/Methanol (B) nih.gov | Polar mobile phase; gradient allows for separation of a wide range of impurities. |

| Flow Rate | 0.6 - 1.0 mL/min internationaljournalssrg.org | Controls the speed of separation and peak resolution. |

| Column Temp. | 25°C - 30°C internationaljournalssrg.org | Ensures reproducible retention times. |

| Injection Vol. | 10 - 30 µL internationaljournalssrg.org | Precise volume of sample introduced for analysis. |

| Detector | UV Spectrophotometer (e.g., at 254 nm) researchgate.net | Detects the aromatic ring, allowing for sensitive quantification. |

For unambiguous identification of this compound and any potential impurities, chromatographic systems are often coupled with mass spectrometry (MS). This combination provides a powerful analytical tool, leveraging the separation capabilities of chromatography with the definitive identification power of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. After components are separated by the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. biointerfaceresearch.com This fragmentation pattern allows for the unequivocal identification of the parent compound and the structural elucidation of unknown impurities. GC-MS methods are routinely used for the sensitive determination of related chloropropanols in various matrices. agriculturejournals.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , often using tandem mass spectrometry (LC-MS/MS), is employed for compounds that are better suited to HPLC. After separation on the LC column, the eluent is introduced into an MS source, such as electrospray ionization (ESI), which generates ions in the gas phase. These ions are then analyzed by the mass spectrometer. LC-MS/MS provides high selectivity and sensitivity, making it ideal for detecting and quantifying trace-level impurities or metabolites. nih.gov The technique is capable of analyzing a wide range of compounds without the need for derivatization. usda.gov

Table 3: Comparison of Coupled Chromatographic-Mass Spectrometric Systems

| Feature | GC-MS | LC-MS / LC-MS/MS |

|---|---|---|

| Analytes | Volatile & thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |

| Ionization | Electron Impact (EI), Chemical Ionization (CI) | Electrospray (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Information | Provides structural information from fragmentation patterns. biointerfaceresearch.com | Provides molecular weight and, with MS/MS, structural information. nih.gov |

| Sensitivity | High sensitivity, often to picogram levels. | Very high sensitivity and selectivity, especially with MS/MS. usda.gov |

| Application | Purity testing, identification of by-products, environmental analysis. nih.gov | Impurity profiling, metabolite identification, quantification in complex matrices. |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are non-destructive methods used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. ccsenet.org C-H stretching vibrations from the aromatic ring and the aliphatic propanol chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching of the aromatic ring would produce peaks in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch would also be present, typically in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum for this compound would also provide information on its vibrational modes. Aromatic ring vibrations are often strong in Raman spectra. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational framework, aiding in its structural confirmation. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) ccsenet.org | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Propanol Chain | C-O Stretch | 1000 - 1260 | IR |

X-ray Crystallography for Solid-State Structural Determination (if crystalline form is obtained)

The method involves directing a beam of X-rays onto a single crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the exact positions of all atoms in the molecule can be determined.

This analysis would confirm the connectivity of the atoms, the substitution pattern on the phenyl ring (verifying the positions of the chloro and methyl groups), and reveal the conformation of the propanol side chain. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern how the molecules pack together in the crystal lattice. nih.gov This level of structural detail is unparalleled by other analytical techniques and provides a foundational understanding of the compound's solid-state properties.

Table 5: Hypothetical Crystal Data Obtainable from X-ray Crystallography

| Parameter | Example Data | Information Provided |

|---|---|---|

| Chemical Formula | C₁₀H₁₃ClO | Confirms the elemental composition of the crystal unit. |

| Molecular Weight | 184.66 | Derived from the chemical formula. |

| Crystal System | Monoclinic nih.gov | Describes the basic shape and symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) nih.gov | Precise measurements of the dimensions and angles of the unit cell. |

| Volume (V) | ų nih.gov | The volume of a single unit cell. |

| Molecules per Unit Cell (Z) | 4 nih.gov | The number of molecules contained within one unit cell. |

| Density (Calculated) | g/cm³ nih.gov | The theoretical density of the crystalline solid. |

Role of 3 3 Chloro 2 Methylphenyl 1 Propanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Arylpropanol Derivatives

3-(3-Chloro-2-methylphenyl)-1-propanol serves as a valuable precursor in the synthesis of more complex arylpropanol derivatives. Its structure, featuring a substituted phenyl ring and a primary alcohol, offers multiple sites for chemical modification. The hydroxyl group can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. These reactions allow for the introduction of new functional groups and the extension of the carbon chain, leading to a diverse range of derivatives.

For instance, chiral arylpropanols are significant intermediates in the synthesis of pharmaceuticals. The asymmetric synthesis of compounds like (S)-3-Chloro-1-phenyl-1-propanol highlights the importance of this class of molecules as building blocks for creating enantiomerically pure drugs. chemimpex.comciac.jl.cn This underscores the potential of this compound to be utilized in similar synthetic strategies to produce complex, biologically active molecules. The presence of the chloro and methyl groups on the phenyl ring can influence the reactivity and biological activity of the resulting derivatives.

Research on similar structures, such as 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones, demonstrates the utility of the propanol (B110389) backbone in creating a variety of substituted derivatives through reactions like aminomethylation and nucleophilic substitution. researchgate.net These methodologies can be adapted for this compound to generate a library of novel compounds for further investigation.

| Derivative Type | Synthetic Transformation | Potential Application |

| Aldehyde | Oxidation of the primary alcohol | Intermediate for further functionalization |

| Carboxylic Acid | Oxidation of the primary alcohol | Precursor for amides and esters |

| Esters | Esterification with carboxylic acids | Pro-drugs, fragrance components |

| Ethers | Williamson ether synthesis | Modification of solubility and biological activity |

Building Block for Heterocyclic Compounds with a Propanol Side Chain

The functional groups present in this compound make it a suitable building block for the synthesis of heterocyclic compounds. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to form a heterocyclic ring. Alternatively, the alcohol can participate in condensation reactions with other difunctional molecules to construct various heterocyclic systems.

The synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry. mdpi.com For example, the propanol side chain can be utilized to form linkages to existing heterocyclic cores or to participate in the formation of new rings. The synthesis of fused heterocyclic systems often relies on versatile building blocks that can undergo sequential reactions to build complex molecular architectures. nih.gov

While direct examples involving this compound are not prevalent in the literature, the general principles of heterocyclic synthesis suggest its potential utility. The aryl group can also be functionalized, for instance, through nitration followed by reduction to an amine, which can then be used as a handle for constructing fused heterocyclic rings.

Utility in the Preparation of Advanced Materials and Specialty Chemicals

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable aromatic ring, lends itself to applications in materials science and the synthesis of specialty chemicals. The hydroxyl group can be used to incorporate this molecule into polymer chains through ester or ether linkages, potentially imparting specific properties to the resulting material. For example, its incorporation into polymer formulations could enhance thermal stability or other material characteristics. chemimpex.com

In the realm of specialty chemicals, this compound can serve as an intermediate for molecules with applications in agrochemicals or as specialized solvents. The synthesis of related compounds like 3-chloro-1-propanol (B141029) is carried out on a large scale for use as an intermediate in various chemical industries. chemicalbook.compatsnap.comgoogle.com This indicates a potential industrial relevance for structurally similar molecules.

Derivatization Strategies for Creating Novel Reagents or Probes for Chemical Research

The functional handles on this compound allow for a range of derivatization strategies to create novel reagents and probes for chemical research. The hydroxyl group is a prime site for modification.

One common strategy is the introduction of a fluorescent tag or a biotin (B1667282) label to create molecular probes for biological studies. This can be achieved by reacting the alcohol with a molecule containing the desired tag and a reactive group that forms a stable bond, such as an isocyanate or an activated carboxylic acid.

Furthermore, the chloro-substituted phenyl ring can be modified through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. These derivatized molecules can then be used as ligands for metal catalysts, as building blocks in supramolecular chemistry, or as probes to study reaction mechanisms.

| Derivatization Strategy | Reagents and Conditions | Purpose |

| Esterification | Carboxylic acid, acid catalyst | Introduce new functional groups, alter polarity |

| Etherification | Alkyl halide, base (Williamson synthesis) | Modify solubility and reactivity |

| Oxidation | Oxidizing agents (e.g., PCC, TEMPO) | Form aldehydes or carboxylic acids for further reactions |

| Cross-Coupling Reactions | Boronic acids (Suzuki), alkynes (Sonogashira), with a palladium catalyst | Form new C-C bonds on the aromatic ring |

| Labeling | Fluorescent dyes, biotin derivatives with reactive groups | Create molecular probes for biological imaging or assays |

Potential Research Applications of 3 3 Chloro 2 Methylphenyl 1 Propanol and Its Derivatives Excluding Biological/clinical

Applications in Materials Science Research (e.g., polymers, functional coatings)

There is currently no available research literature detailing the use of 3-(3-Chloro-2-methylphenyl)-1-propanol or its derivatives in the development of polymers or functional coatings. The presence of a reactive hydroxyl group could theoretically allow for its incorporation into polyester (B1180765) or polyurethane chains, and the chlorinated aromatic ring might impart properties such as flame retardancy or altered refractive index. However, no studies have been published that investigate these possibilities.

Evaluation as a Ligand Precursor in Catalysis Research

The molecular structure of this compound contains features that could be of interest in ligand design for catalysis. The propanol (B110389) side chain can be chemically modified to introduce coordinating groups, and the substituted phenyl ring can influence the electronic and steric properties of a potential metal complex. Nevertheless, a search of the academic literature and patent databases did not yield any instances of this compound being used as a precursor for synthesizing ligands for catalytic applications.

Contribution to the Development of Chemical Sensing or Detection Probes

The development of chemical sensors or detection probes often relies on molecules that can be functionalized to interact selectively with specific analytes, leading to a measurable signal. While the structure of this compound could serve as a scaffold for such probes, there is no published research demonstrating its use in this capacity.

Role in Supramolecular Chemistry and Self-Assembly Studies

The interplay of non-covalent interactions, such as hydrogen bonding from the alcohol group and potential halogen bonding from the chlorine atom, could theoretically make this compound a candidate for studies in supramolecular chemistry and self-assembly. However, no research has been reported that explores the self-assembly behavior of this specific molecule or its derivatives, or its use as a building block in larger supramolecular architectures.

Future Research Directions and Emerging Challenges for 3 3 Chloro 2 Methylphenyl 1 Propanol

Development of Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's increasing emphasis on green chemistry is a primary driver for innovation in synthetic methodologies. For 3-(3-chloro-2-methylphenyl)-1-propanol, future research will prioritize the creation of synthetic routes that are not only efficient but also environmentally benign. This involves moving away from classical multi-step syntheses that may use stoichiometric reagents and generate significant waste.

A key objective is to maximize atom economy , ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. acs.org Methodologies like the "borrowing hydrogen" or hydrogen auto-transfer concepts are promising, as they allow alcohols to be used as alkylating agents, producing water as the only byproduct and achieving high atom efficiency. chalmers.se Research into novel catalytic systems, potentially using earth-abundant metals, will be crucial for activating the raw materials under milder conditions. The goal is to design processes that reduce energy consumption, minimize solvent use (or use greener solvents), and avoid protecting groups to improve step economy. nih.gov

| Synthetic Strategy | Key Principles | Potential Advantages for Synthesis |

| Catalytic C-C Coupling | Transition-metal-free radical coupling, Borrowing Hydrogen. chalmers.seresearchgate.net | High atom economy, reduces reliance on organometallic reagents, generates water as the primary byproduct. |

| Renewable Feedstocks | Utilization of bio-based starting materials (e.g., from phenylpropanoid biosynthesis pathways). nih.gov | Decreased reliance on petrochemicals, potential for a more sustainable lifecycle. |

| Step Economy | Avoiding protecting groups, developing one-pot or tandem reactions. nih.gov | Fewer reaction and purification steps, leading to reduced solvent waste and increased overall yield. |

Exploration of Unprecedented Reactivity and Novel Chemical Transformations

The molecular architecture of this compound—featuring a primary alcohol, a sterically hindered chlorinated aromatic ring, and a benzylic methyl group—offers fertile ground for discovering novel chemical reactions. The interplay between these functional groups could lead to transformations not predictable from their individual reactivities.

Future research will likely target the selective functionalization of the molecule. The benzylic position is particularly reactive due to the resonance stabilization of intermediates. chemistrysteps.com Exploring C-H activation at the methyl group or on the aromatic ring could provide direct pathways to new derivatives without requiring pre-functionalization. The chloro-substituent, often considered a simple blocking group, can profoundly affect electronic properties and may be leveraged in cross-coupling reactions or as a directing group for further aromatic substitution. chemrxiv.orggoogle.comresearchgate.net Furthermore, the primary alcohol can be transformed into a wide array of other functional groups, serving as a handle for diversification. wikipedia.orgresearchgate.net Uncovering catalytic systems that can selectively target one position over another (e.g., benzylic C-H vs. aromatic C-H) remains a significant and rewarding challenge.

| Reactive Site | Potential Transformation | Significance |

| Primary Alcohol (-CH₂OH) | Oxidation, Esterification, Etherification, Conversion to amines. wikipedia.org | Introduction of diverse functional groups for building complex molecules. |

| Aromatic Ring (C-H & C-Cl) | Electrophilic/Nucleophilic Aromatic Substitution, C-H Activation, Cross-Coupling. researchgate.netacs.org | Modification of the core scaffold to tune electronic and physical properties. |

| Benzylic Methyl (-CH₃) | Radical Halogenation, Oxidation, C-H Functionalization. chemistrysteps.comorganic-chemistry.org | Highly reactive site for introducing new substituents. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch methods to continuous flow processes, which offer superior control, safety, and scalability. chemicalindustryjournal.co.uk Integrating the synthesis of this compound and its derivatives into flow chemistry systems is a critical future direction, particularly for industrial applications. nih.gov Flow reactors enable precise management of reaction parameters like temperature and mixing, which can lead to higher yields and purities. mdpi.com This technology is especially advantageous for handling hazardous intermediates or highly exothermic reactions safely. nih.gov

Coupling flow chemistry with automated synthesis platforms can further accelerate research and development. researchgate.net These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal synthetic routes. nih.govresearchgate.net An automated platform could be programmed to synthesize a library of derivatives from this compound by varying reaction partners or conditions, a process that would be laborious and time-consuming if performed manually. nih.gov This approach is invaluable for generating compound libraries for drug discovery or materials science.

Advanced Computational-Experimental Integration for Comprehensive Understanding and Prediction

The synergy between computational chemistry and experimental synthesis is transforming how chemical research is conducted. nih.gov For a molecule like this compound, computational modeling can provide profound insights into its structure, reactivity, and potential transformations before a single experiment is run. labinsights.nl

Future research will increasingly rely on methods like Density Functional Theory (DFT) to predict reaction outcomes, elucidate mechanisms, and understand the electronic effects of the chloro and methyl substituents on the aromatic ring's reactivity. researchgate.netnih.govresearchgate.net Computational tools can screen virtual libraries of catalysts or reagents to identify the most promising candidates for a desired transformation, saving significant experimental time and resources. mit.edu This predictive power is crucial for tackling complex challenges, such as achieving high regioselectivity in the functionalization of the aromatic ring. chemrxiv.org By creating a tight loop between in-silico prediction and laboratory validation, researchers can accelerate the discovery of new reactions and the development of optimized synthetic processes. rsc.orgfiveable.me

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloro-2-methylphenyl)-1-propanol, and how can reaction conditions be optimized for laboratory-scale preparation?

Methodological Answer: The synthesis of this compound can be achieved via a Grignard reaction followed by reduction. Begin with 3-chloro-2-methylbenzaldehyde as the aromatic precursor. React it with allylmagnesium bromide (Grignard reagent) to form a secondary alcohol intermediate, which is subsequently reduced using catalytic hydrogenation (e.g., Pd/C in ethanol) or sodium borohydride (NaBH₄) to yield the target propanol derivative. Optimization Tips:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy (¹H/¹³C):

- ¹H NMR: Aromatic protons (δ 6.8–7.3 ppm, multiplet), methyl group on the phenyl ring (δ 2.4 ppm, singlet), and hydroxyl proton (δ 1.8–2.2 ppm, broad).

- ¹³C NMR: Quaternary carbons adjacent to chlorine (δ 135–140 ppm), propanol backbone (δ 60–70 ppm).

- IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C-Cl stretch (~650 cm⁻¹).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 198 (M⁺), fragment at m/z 123 (loss of propanol chain).

Validation: Cross-reference with X-ray crystallography data for structural confirmation, as demonstrated for related chlorophenyl compounds .

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation exposure.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage: Keep in a cool, dry place away from oxidizing agents. Stability data suggest a shelf life of 12 months at 4°C .

Advanced Research Questions